molecular formula C12H19N3O2 B13251795 Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13251795
M. Wt: 237.30 g/mol
InChI Key: OYFNAVNWUFUHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (C₁₁H₁₇N₃O₂) is a bicyclic heterocyclic compound comprising a partially saturated imidazo[1,2-a]pyrazine core. The molecule features an ethyl ester group at position 3 and an isopropyl substituent at position 2 (Figure 1). Its molecular weight is 223.28 g/mol, with a calculated logP of ~1.8, suggesting moderate lipophilicity .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

ethyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-4-17-12(16)11-10(8(2)3)14-9-7-13-5-6-15(9)11/h8,13H,4-7H2,1-3H3

InChI Key

OYFNAVNWUFUHOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCNC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally similar imidazo- and triazolo-fused pyrazines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Biological Activity (if reported) Reference IDs
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate C₁₁H₁₇N₃O₂ 223.28 Ethyl ester (C3), isopropyl (C2) Partially saturated imidazo[1,2-a]pyrazine core Not explicitly reported
1-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine C₉H₁₅N₃ 165.24 Isopropyl (C1) Saturated imidazo[1,5-a]pyrazine, no ester group No activity data
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride C₁₀H₁₇ClN₆ 256.73 Methyl (C8), isopropyl (C3), chloride counterion Triazolo[4,3-a]pyrazine core Potential kinase inhibition (inferred)
2-{Ethyl[...]imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl [...] hydrochloride C₂₀H₂₅ClN₈OS 476.99 Complex substituents (thiazole, pyrazole, ethylamino groups) Extended conjugation, multiple heterocycles Farnesyltransferase antagonist activity

Physicochemical Properties

  • Lipophilicity: The ethyl ester group in the target compound enhances lipophilicity (logP ~1.8) compared to non-ester analogs like 1-(propan-2-yl)-imidazo[1,5-a]pyrazine (logP ~1.2) .
  • Solubility : Saturation of the pyrazine ring (5H,6H,7H,8H) likely improves aqueous solubility relative to fully aromatic analogs.

Key Differentiators of the Target Compound

  • Metabolic Stability : Partial saturation of the pyrazine ring could improve metabolic stability relative to fully unsaturated analogs.

Biological Activity

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core with substituents that enhance its biological activity. Its molecular formula is C12H19N3O2C_{12}H_{19}N_3O_2, and it has a molecular weight of approximately 237.30 g/mol . The presence of the ethyl and propan-2-yl groups contributes to its stability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. The following sections provide detailed insights into these activities.

Antitumor Activity

Studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cancer progression. It may inhibit pathways such as EGFR and BRAF(V600E), which are critical in tumor growth .
  • Case Study : In vitro assays demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibited potent inhibitory effects on tumor cell proliferation. The compound's ability to modulate the activity of kinases involved in cell signaling pathways was particularly noted .

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation:

  • Mechanism of Action : The compound likely acts by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This modulation can lead to decreased inflammatory responses in various models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bioassays : Recent studies have highlighted the efficacy of similar pyrazine derivatives against various bacterial strains. This compound demonstrated significant antimicrobial activity in preliminary tests against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity Comments
Ethyl GroupEnhances stabilityImproves interaction with targets
Propan-2-yl GroupIncreases lipophilicityAffects bioavailability
Carboxylate EsterInfluences solubility and reactivityCritical for biological interactions

The presence of these groups allows for better binding to target proteins and enhances the overall pharmacological profile of the compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(propan-2-yl)-imidazo[1,2-a]pyrazine-3-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of imidazo[1,2-a]pyrazine derivatives often employs multicomponent reactions or transition metal-catalyzed cyclization. For example:

  • Copper-catalyzed oxidative cyclization (e.g., with haloalkynes and aminopyrazines) offers high regioselectivity under mild conditions using molecular oxygen as an oxidant .
  • Groebke–Blackburn–Bienaymé multicomponent reactions using In(OTf)₃ as a catalyst enable efficient coupling of β-carboline derivatives with aminopyrazines, introducing diversity at four positions .
  • Claisen condensation with diethyl oxalate and subsequent cyclization (as seen in pyrazole-carboxylate syntheses) can be adapted for imidazo[1,2-a]pyrazine scaffolds .

Optimization Strategies:

  • Vary catalysts (e.g., CuI vs. In(OTf)₃) to assess yield and purity.
  • Screen solvents (diglyme, ethanol) for solubility and reaction efficiency .
  • Use kinetic studies to determine optimal temperature and oxygen exposure for oxidative steps .

Q. How can the structure of this compound be confirmed using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopic Confirmation:
    • ¹H/¹³C NMR : Identify characteristic peaks for the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and imidazo[1,2-a]pyrazine protons (aromatic δ 7.5–8.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., calculated for C₁₁H₁₆N₃O₂: 238.12 g/mol) and fragmentation patterns .
  • Computational Analysis :
    • Employ DFT calculations to predict NMR chemical shifts and compare with experimental data.
    • Use Cremer-Pople puckering coordinates to analyze ring conformation in imidazo[1,2-a]pyrazine systems .

Advanced Research Questions

Q. What strategies can elucidate the electronic and steric effects of the propan-2-yl substituent on reactivity and biological activity?

Methodological Answer:

  • Electronic Effects :
    • Compare Hammett σ values for substituents (propan-2-yl vs. methyl/phenyl) using UV-Vis spectroscopy to assess electron-donating/withdrawing properties .
    • Perform Frontier Molecular Orbital (FMO) analysis to evaluate HOMO-LUMO gaps and predict sites for electrophilic/nucleophilic attacks .
  • Biological Activity :
    • Test derivatives in antimicrobial assays (e.g., MIC against S. aureus or C. albicans) to correlate substituent bulk with activity .
    • Use molecular docking to assess steric compatibility with target enzymes (e.g., cytochrome P450) .

Q. How can contradictory data on biological activity between similar imidazo[1,2-a]pyrazine derivatives be resolved?

Methodological Answer:

  • Case Study : If Compound A shows antibacterial activity while Compound B (with a propan-2-yl group) does not:
    • Solubility Analysis : Measure logP values (e.g., SwissADME) to determine if hydrophobicity limits membrane penetration .
    • Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation of the propan-2-yl derivative .
    • Target Engagement : Use SPR (Surface Plasmon Resonance) to verify binding affinity to bacterial topoisomerase IV .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • SwissADME : Predict drug-likeness parameters (e.g., Lipinski’s Rule of Five, bioavailability radar) .
  • Molecular Dynamics (MD) Simulations :
    • Model blood-brain barrier permeability using CHARMM force fields.
    • Calculate free-energy profiles for cytochrome P450-mediated metabolism .

Methodological Challenges

Q. How can purification challenges arising from byproducts in multicomponent syntheses be addressed?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate polar byproducts .
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and imidazo[1,2-a]pyrazine isomers .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progress and minimize side reactions .

Q. What experimental designs are recommended for analyzing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .
    • Identify hydrolytic degradation products (e.g., free carboxylic acid) using ¹H NMR .
  • Light Sensitivity : Expose to UV-A/UV-B radiation and quantify photodegradation products with UPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.